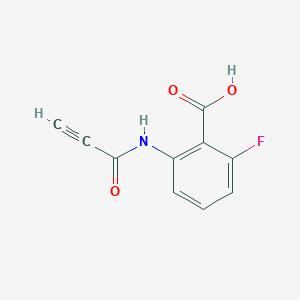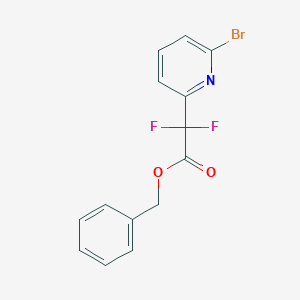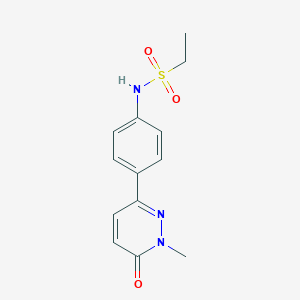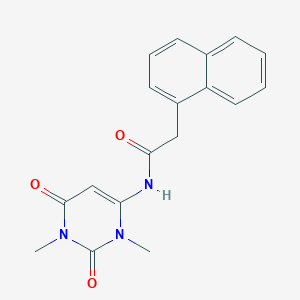![molecular formula C17H9F6N3S B2990148 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine CAS No. 338418-06-7](/img/structure/B2990148.png)
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . Both of these rings are common in many biological molecules and pharmaceuticals.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to be quite reactive, and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could make the compound more lipophilic, which could affect its solubility and reactivity .科学的研究の応用
Nonlinear Optical Properties and Molecular Electronics
Nonlinear Optics (NLO) and Molecular Electronics
Pyrimidine derivatives, including those similar to the compound , have been investigated for their promising applications in nonlinear optics (NLO) and molecular electronics. A study highlighted the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, demonstrating their significant NLO character and potential for optoelectronic applications. The investigation used density functional theory (DFT) and time-dependent DFT (TDDFT) analyses to understand the molecular structures and photophysical properties, suggesting their suitability for high-tech applications in the NLO field (Hussain et al., 2020).
Antimicrobial Activity
Antimicrobial Activity
Another area of research involves the synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties, with some showing antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents, although the specific compound might not have been directly tested for these properties (Ammar et al., 2004).
Material Sciences and Polymer Chemistry
High-Performance Polymers
The compound and its derivatives have implications in material sciences, especially in the synthesis of high-performance polymers. For instance, research into polyimides derived from thiophenyl-substituted benzidines, which could include similar compounds, has shown that these materials possess high refractive indices and small birefringences, along with good thermomechanical stabilities. Such properties make them suitable for applications in optoelectronics and as materials with advanced optical properties (Tapaswi et al., 2015).
Synthesis and Structural Analysis
Synthetic Methodologies and Structural Analysis
The synthesis and structural characterization of compounds structurally related to 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine have been explored. Studies involving spectroscopic techniques (e.g., FT-IR, FT-Raman) and molecular docking analyses have provided insights into their potential chemotherapeutic applications. These methodologies offer a foundation for the synthesis of novel compounds with potential applications in drug discovery and development (Alzoman et al., 2015).
Safety and Hazards
特性
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F6N3S/c18-16(19,20)10-4-3-5-11(8-10)27-14-9-13(17(21,22)23)25-15(26-14)12-6-1-2-7-24-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQRRSRTCSZKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)
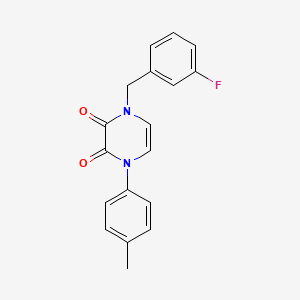
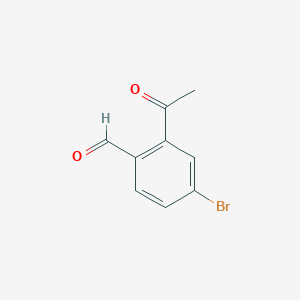

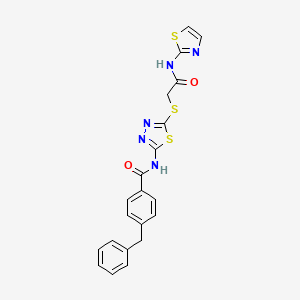
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2990074.png)
![4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2990075.png)
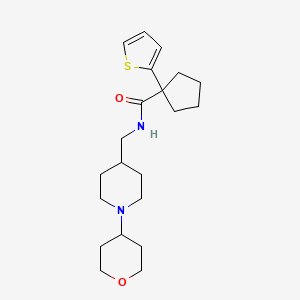
![3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990079.png)
